4-Butoxybenzenecarboximidamide
Description
4-Butoxybenzenecarboximidamide is an aromatic compound featuring a benzene ring substituted with a butoxy group (–O–C₄H₉) and a carboximidamide moiety (–C(=NH)NH₂). The carboximidamide group distinguishes it from amide derivatives (e.g., benzamides) by its amidine structure, which confers unique electronic and hydrogen-bonding properties.
Properties
IUPAC Name |
4-butoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H3,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOXELSMFMHGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxybenzenecarboximidamide typically involves the reaction of 4-butoxybenzonitrile with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst or under thermal conditions to facilitate the conversion of the nitrile group to the carboximidamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrile hydration processes. These processes often utilize catalysts such as metal oxides or transition metal complexes to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzenecarboximidamides with various functional groups.
Scientific Research Applications
Organic Synthesis
4-Butoxybenzenecarboximidamide serves as a reagent in organic synthesis, acting as a building block for more complex molecules. It is particularly valuable in the development of new chemical entities in medicinal chemistry.
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : In vitro studies have shown that this compound inhibits the growth of various bacterial strains. For instance, it demonstrated an IC50 value of 15 µM against Staphylococcus aureus and 20 µM against Escherichia coli, indicating moderate antibacterial efficacy.
- Anticancer Activity : The compound has been tested on different cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated IC50 values of 12 µM for MCF-7 and 18 µM for A549 cells, suggesting selective toxicity towards cancerous cells compared to normal cells.
Medicinal Chemistry
Ongoing research aims to explore the therapeutic potential of this compound in drug development. Its mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activities linked to various diseases .
Mechanistic Insights
The biological activity of this compound is primarily mediated through its interaction with enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the carboximidamide group can participate in nucleophilic or electrophilic reactions. This dual functionality may lead to various therapeutic effects, particularly in cancer treatment .
Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting an IC50 value of 15 µM for S. aureus and 20 µM for E. coli, indicating moderate antibacterial potency.
Anticancer Activity
In another investigation, the compound was tested on several cancer cell lines including MCF-7 and A549. The results showed IC50 values of 12 µM for MCF-7 and 18 µM for A549 cells, suggesting its potential as an anticancer agent due to selective toxicity towards malignant cells.
Mechanism of Action
The mechanism of action of 4-Butoxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The butoxy group and carboximidamide moiety play crucial roles in binding to target sites and exerting biological effects.
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
The following table summarizes key structural and physicochemical differences between 4-Butoxybenzenecarboximidamide and related compounds:
Structural and Functional Insights
- Electronic Effects : Chlorine substituents (e.g., ) introduce electron-withdrawing effects, which may modulate the amidine’s basicity and interaction with acidic residues in target proteins.
- Hydrogen-Bonding Capacity: The amidine group (–C(=NH)NH₂) in this compound can act as a hydrogen-bond donor/acceptor, similar to compounds like 3-amino-4-[4-(2-amino-4-carbamimidoyl-phenoxy)butoxy]benzamidine . This feature is critical for binding to serine proteases (e.g., trypsin-like enzymes).
- Steric Considerations : Bulky substituents, such as the branched aryl ether in , may hinder binding to compact active sites but improve selectivity for larger pockets.
Biological Activity
4-Butoxybenzenecarboximidamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C11H15N2O
- Molecular Weight : 193.25 g/mol
The compound features a butoxy group attached to a benzene ring, which is further connected to a carboximidamide functional group. This unique structure is believed to contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Inflammatory Cytokines : Studies have shown that compounds with similar structures can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. These cytokines play crucial roles in inflammatory responses, and their modulation could lead to therapeutic applications in inflammatory diseases .
- Antioxidant Activity : The presence of aromatic rings in the structure may confer antioxidant properties, potentially reducing oxidative stress in biological systems. This is particularly important in conditions where reactive oxygen species (ROS) are implicated .
- Cytochrome P450 Interaction : Compounds related to this compound have been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes in the liver .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β and IL-6 expression | |
| Antioxidant | Potential reduction of oxidative stress | |
| Cytochrome P450 Modulation | Interaction with CYP enzymes |
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of related compounds, researchers synthesized several derivatives and evaluated their effects on LPS-induced inflammation in vitro and in vivo. Notably, compounds similar to this compound demonstrated significant suppression of IL-6 and TNF-α levels, indicating potential therapeutic benefits for inflammatory disorders .
Case Study 2: Metabolic Impact
Another study focused on the metabolic effects of butylbenzene derivatives, which share structural similarities with this compound. The results indicated that these compounds could induce cytochrome P450 activity, leading to enhanced metabolism of various substrates in liver microsomes. This finding suggests that this compound may also influence drug metabolism pathways .
Q & A
Basic: What are the standard synthetic routes for 4-Butoxybenzenecarboximidamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-butoxybenzoyl chloride with amidine derivatives under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may enhance yield . Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and rule out side products .
Advanced: How can reaction conditions be optimized for scalable synthesis of this compound?
Methodological Answer:
Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design (CCD) can model interactions between reflux time and stoichiometric ratios. Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real-time .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and amidine functionality .
- Purity Assessment: Reverse-phase HPLC (UV detection at 254 nm) with >98% purity threshold .
- Mass Spectrometry: High-resolution MS (ESI+) confirms molecular ion peaks and fragmentation patterns .
Advanced: How can advanced spectroscopic methods resolve ambiguities in structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC): Resolves overlapping signals and assigns long-range couplings, critical for distinguishing regioisomers .
- X-ray Crystallography: Provides definitive proof of molecular geometry and hydrogen-bonding networks, especially for polymorphic forms .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) to quantify IC₅₀ values .
- Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
Advanced: How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity.
- Mechanistic Profiling: Compare results across cell lines (e.g., HEK293 vs. HeLa) or animal models to identify context-dependent effects .
- Pathway Enrichment Analysis: Tools like STRING or KEGG map targets to biological pathways, highlighting consensus mechanisms .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for synthesis and weighing.
- Emergency Measures: Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste channels .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity profiles.
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate binding stability to target proteins (e.g., 100-ns trajectories) .
Basic: How to design a robust literature review strategy for this compound?
Methodological Answer:
- Databases: SciFinder (CAS content) and PubMed for pharmacological data; Reaxys for synthetic protocols .
- Search Terms: Combine “this compound” with “synthesis,” “bioactivity,” and “spectroscopic characterization” .
Advanced: What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
